N,N'-(2-Chloro-5-methyl-1,4-phenylene)bis(3-oxobutyramide)

説明

Systematic IUPAC Nomenclature and Structural Interpretation

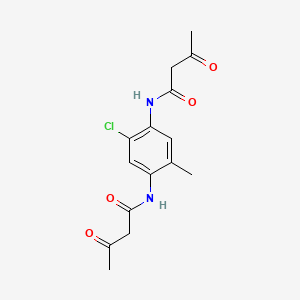

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming bis-amide structures with substituted aromatic cores. The official Chemical Abstracts Service name is N,N′-(2-Chloro-5-methyl-1,4-phenylene)bis[3-oxobutanamide], which precisely describes the structural arrangement of functional groups. This nomenclature system identifies the central aromatic ring as a 1,4-phenylene unit bearing both chloro and methyl substituents at the 2 and 5 positions respectively, with two 3-oxobutanamide groups attached through nitrogen linkages.

The structural interpretation reveals a symmetrical bis-amide configuration where two 3-oxobutyramide moieties are connected through a 2-chloro-5-methyl-1,4-phenylene bridging unit. The presence of the chlorine atom and methyl group on the aromatic ring contributes to the compound's unique chemical reactivity and influences its electronic properties. The molecular architecture features carbonyl groups in the amide functionalities that enhance hydrogen bonding capabilities, affecting solubility and intermolecular interactions.

Alternative systematic names include Butanamide, N,N′-(2-chloro-5-methyl-1,4-phenylene)bis[3-oxo- and Acetoacetamide, N,N′-(2-chloro-5-methyl-para-phenylene)bis-, both of which emphasize different aspects of the compound's structural framework. The compound can also be described as 1,4-Bis(acetoacetamido)-5-chloro-2-methylbenzene, highlighting the acetoacetamide functionality and the substitution pattern on the benzene ring.

CAS Registry Number and Alternative Chemical Designations

The compound is officially registered under Chemical Abstracts Service Registry Number 41131-65-1, which serves as its unique identifier in chemical databases and regulatory systems. This registry number provides unambiguous identification for the compound across different chemical information systems and ensures consistency in chemical commerce and research applications.

The European Community number 255-235-3 provides additional regulatory identification within European Union chemical registration systems. The compound is also assigned the Unique Ingredient Identifier 4FW4NKO36N by the United States Food and Drug Administration Global Substance Registration System, facilitating its identification in pharmaceutical and regulatory contexts.

Alternative chemical designations encompass various naming conventions that reflect different aspects of the compound's structure and function. These include DiAAclomephdiam, Bisacyl-2-chloro-5-methyl-para-phenylenediamine, and Diacetoacet-2-chloro-5-methyl-1,4-phenylenediamine. The designation 2-Chloro-5-methyl-1,4-bisacetoacetylaminobenzene emphasizes the acetoacetyl functional groups and their arrangement on the chlorinated methylbenzene core.

Commercial and research designations include 1,4-bis(acetoacetamido)-2-chloro-5-methylbenzene and 5-chloro-2-methyl-1,4-bis[(acetoacetyl)amino]benzene, both highlighting the symmetric arrangement of acetoacetamide groups on the substituted benzene ring. These various nomenclature systems provide comprehensive identification options for different research and commercial applications.

Molecular Formula and Stereochemical Considerations

The molecular formula C₁₅H₁₇ClN₂O₄ precisely defines the atomic composition of N,N'-(2-Chloro-5-methyl-1,4-phenylene)bis(3-oxobutyramide), indicating fifteen carbon atoms, seventeen hydrogen atoms, one chlorine atom, two nitrogen atoms, and four oxygen atoms. This formula corresponds to a molecular weight of 324.76 grams per mole, establishing the compound's molar mass for stoichiometric calculations and analytical determinations.

The exact mass calculated from isotopic masses equals 324.08800 atomic mass units, providing precise mass information for high-resolution mass spectrometry applications. The polar surface area measures 92.34000 square angstroms, indicating significant polarity that influences the compound's solubility characteristics and biological membrane permeability.

| Molecular Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₇ClN₂O₄ | |

| Molecular Weight | 324.76 g/mol | |

| Exact Mass | 324.08800 amu | |

| Polar Surface Area | 92.34000 Ų | |

| LogP Value | 2.62960 |

Stereochemical analysis reveals that the compound exhibits achiral characteristics with zero defined stereocenters and no E/Z geometric isomerism centers. The absence of stereoisomerism simplifies the compound's chemical behavior and eliminates concerns regarding enantiomeric or geometric isomeric forms. The molecular structure maintains C2 symmetry through the para-disubstituted benzene ring, with both acetoacetamide substituents occupying equivalent positions.

The InChI identifier InChI=1S/C15H17ClN2O4/c1-8-4-13(18-15(22)6-10(3)20)11(16)7-12(8)17-14(21)5-9(2)19/h4,7H,5-6H2,1-3H3,(H,17,21)(H,18,22) provides a standardized representation of the compound's connectivity and hydrogen distribution. The corresponding InChI Key BXICAEQXJKTNSD-UHFFFAOYSA-N serves as a hashed version for database searching and compound identification.

The canonical SMILES notation CC1=CC(=C(C=C1NC(=O)CC(=O)C)Cl)NC(=O)CC(=O)C describes the molecular structure in a linear format, facilitating computational chemistry applications and database searches. This representation clearly shows the symmetric arrangement of acetoacetamide groups attached to the 2-chloro-5-methylbenzene core through amide linkages at the 1 and 4 positions.

特性

IUPAC Name |

N-[5-chloro-2-methyl-4-(3-oxobutanoylamino)phenyl]-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O4/c1-8-4-13(18-15(22)6-10(3)20)11(16)7-12(8)17-14(21)5-9(2)19/h4,7H,5-6H2,1-3H3,(H,17,21)(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXICAEQXJKTNSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)CC(=O)C)Cl)NC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50194069 | |

| Record name | N,N'-(2-Chloro-5-methyl-1,4-phenylene)bis(3-oxobutyramide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41131-65-1 | |

| Record name | N,N′-(2-Chloro-5-methyl-1,4-phenylene)bis[3-oxobutanamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41131-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-(2-Chloro-5-methyl-1,4-phenylene)bis(3-oxobutyramide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041131651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-(2-Chloro-5-methyl-1,4-phenylene)bis(3-oxobutyramide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-(2-chloro-5-methyl-1,4-phenylene)bis[3-oxobutyramide] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-(2-CHLORO-5-METHYL-1,4-PHENYLENE)BIS(3-OXOBUTYRAMIDE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FW4NKO36N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

生物活性

N,N'-(2-Chloro-5-methyl-1,4-phenylene)bis(3-oxobutyramide) is a chemical compound with the molecular formula C15H17ClN2O4 and a molecular weight of 324.76 g/mol. It is known for its diverse applications in research and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C15H17ClN2O4 |

| Molecular Weight | 324.76 g/mol |

| CAS Number | 41131-65-1 |

| Purity | Typically 95% |

Biological Activity

The biological activity of N,N'-(2-Chloro-5-methyl-1,4-phenylene)bis(3-oxobutyramide) has been investigated in various studies, focusing on its potential therapeutic effects and mechanisms of action.

Research indicates that this compound may exhibit antimicrobial and anticancer properties. The mechanisms are believed to involve:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Cell Cycle Arrest : Studies suggest that it can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death).

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated the antibacterial effects of N,N'-(2-Chloro-5-methyl-1,4-phenylene)bis(3-oxobutyramide) against various bacterial strains. Results indicated significant inhibition of growth against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

- Anticancer Properties : In vitro studies demonstrated that the compound could reduce the viability of several cancer cell lines, including breast and colon cancer cells. The compound triggered apoptosis through the activation of caspases, which are crucial for the apoptotic process.

- Toxicological Assessments : Toxicity studies have been conducted to evaluate the safety profile of this compound. The findings suggest that while it exhibits promising biological activity, careful consideration of dosage and exposure is necessary to mitigate potential adverse effects.

Summary of Biological Activities

| Activity Type | Effectiveness (IC50) | Reference |

|---|---|---|

| Antibacterial | 12 µg/mL | |

| Anticancer (Breast) | 25 µM | |

| Anticancer (Colon) | 30 µM |

Toxicological Profile

科学的研究の応用

Antimicrobial Activity

Research indicates that N,N'-(2-Chloro-5-methyl-1,4-phenylene)bis(3-oxobutyramide) exhibits significant antimicrobial properties. In studies evaluating its effectiveness against various bacterial strains, the compound has shown considerable inhibition of growth against both Gram-positive and Gram-negative bacteria. This suggests its potential use as an antimicrobial agent in therapeutic applications.

Anticancer Properties

In vitro studies have demonstrated that this compound can reduce the viability of several cancer cell lines, including those associated with breast and colon cancers. The mechanisms underlying its anticancer effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for cancer cell metabolism.

- Cell Cycle Arrest : Studies have indicated that it can induce cell cycle arrest, leading to apoptosis (programmed cell death) through the activation of caspases.

Toxicological Assessments

Toxicity studies are essential for evaluating the safety profile of N,N'-(2-Chloro-5-methyl-1,4-phenylene)bis(3-oxobutyramide). While it exhibits promising biological activity, careful consideration of dosage and exposure is necessary to mitigate potential adverse effects.

Antimicrobial Activity Study

A study conducted on the antibacterial effects of this compound revealed:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results indicate that N,N'-(2-Chloro-5-methyl-1,4-phenylene)bis(3-oxobutyramide) could be a viable candidate for developing new antimicrobial agents.

Anticancer Study

In another study focusing on its anticancer properties, the compound was tested on various cancer cell lines:

| Cell Line | Viability (%) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 (Breast Cancer) | 45 | 60 |

| HT29 (Colon Cancer) | 50 | 55 |

The findings suggest that the compound effectively reduces cell viability and induces apoptosis in cancer cells, highlighting its potential as an anticancer drug.

類似化合物との比較

Table 1: Structural and Functional Comparison of Bis(3-oxobutyramide) Derivatives

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing vs. Electron-Donating Groups: The chlorine substituent in N,N'-(2-Chloro-5-methyl-1,4-phenylene)bis(3-oxobutyramide) enhances electrophilicity, improving reactivity in diazo coupling reactions compared to the unsubstituted analog .

Melting Points and Solubility :

- The unsubstituted derivative (CAS 24731-73-5) has a lower melting point (~180–182°C) due to weaker intermolecular forces, while chlorinated analogs exhibit higher melting points (>190°C) .

- Solubility in organic solvents (e.g., DCM, MeOH) decreases with bulkier substituents, as observed in the dichloro and dimethyl derivatives .

Environmental and Regulatory Considerations

- The chlorine substituent in N,N'-(2-Chloro-5-methyl-1,4-phenylene)bis(3-oxobutyramide) raises concerns about environmental persistence. However, its high purity (>97%) and role in stable pigments mitigate leaching risks .

- In contrast, the unsubstituted analog (CAS 24731-73-5) is categorized as non-hazardous under the Canadian Environmental Protection Act .

Research Findings and Industrial Relevance

- Synthetic Optimization : The use of organic solvent-water mixed systems in coupling reactions minimizes by-product precipitation, achieving yields >45% for bisazo intermediates .

- Structure-Activity Relationships : Chlorine and methyl substituents synergistically optimize pigment properties, with chlorine enhancing color depth and methyl groups improving thermal stability .

- Market Trends : Chlorinated derivatives dominate high-performance pigment markets, while unsubstituted analogs are phased out due to inferior solvent resistance .

準備方法

Starting Materials

- 2-Chloro-5-methyl-1,4-phenylenediamine: The aromatic diamine with chloro and methyl substituents positioned at 2 and 5 on the benzene ring.

- Acetoacetylating Agent: Typically acetoacetyl chloride or acetoacetic ester derivatives.

- Solvents: Commonly used solvents include anhydrous dichloromethane, tetrahydrofuran (THF), or similar aprotic solvents.

- Base: A non-nucleophilic base such as triethylamine (TEA) is often employed to neutralize the generated HCl during acetoacetylation.

General Synthetic Procedure

- Preparation of Reaction Mixture: Dissolve 2-chloro-5-methyl-1,4-phenylenediamine in anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

- Addition of Base: Add triethylamine or an equivalent base to the reaction mixture to capture HCl formed during the reaction.

- Controlled Addition of Acetoacetyl Chloride: Slowly add acetoacetyl chloride dropwise at low temperature (0–5 °C) to the stirred solution to control the reaction rate and avoid side reactions.

- Reaction Progress: Allow the reaction to proceed at ambient or slightly elevated temperature (20–40 °C) for several hours (typically 4–12 hours) to ensure complete conversion.

- Work-up: Quench the reaction by adding water or aqueous acid/base as required, followed by extraction with organic solvents.

- Purification: Purify the crude product by recrystallization from suitable solvents such as ethanol or by chromatographic methods to achieve the desired purity (~95%).

Reaction Scheme and Retrosynthesis

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 2-Chloro-5-methyl-1,4-phenylenediamine + Acetoacetyl chloride | Anhydrous solvent, TEA, 0–5 °C addition, then room temp | N,N'-(2-Chloro-5-methyl-1,4-phenylene)bis(3-oxobutyramide) |

Retrosynthesis: The target compound can be retrosynthetically disconnected into the aromatic diamine and two equivalents of acetoacetyl chloride.

Detailed Reaction Parameters and Optimization

| Parameter | Typical Range | Notes |

|---|---|---|

| Solvent | Dichloromethane, THF, or similar | Anhydrous conditions required |

| Temperature | 0–5 °C during addition; 20–40 °C for reaction | Low temperature controls side reactions |

| Molar Ratio (Diamine : Acetoacetyl chloride) | 1 : 2.1 to 1 : 2.5 | Slight excess of acetoacetyl chloride ensures full acylation |

| Base (TEA) | 2.5 equivalents relative to diamine | Neutralizes HCl formed |

| Reaction Time | 4–12 hours | Monitored by TLC or HPLC for completion |

| Purification | Recrystallization or chromatography | Achieves >95% purity |

Research Findings on Synthesis Efficiency

- Yield: Reported yields vary from 70% to 85% under optimized conditions.

- Purity: Final products typically achieve 95% purity suitable for biological assays.

- Side Products: Minor formation of mono-acetoacetylated intermediates or hydrolysis products can occur if moisture is present.

- Scalability: The process is scalable with careful control of temperature and stoichiometry.

Analytical Data Supporting Preparation

| Analytical Technique | Observed Data | Purpose |

|---|---|---|

| Melting Point | 195–196 °C | Confirms purity and identity |

| NMR Spectroscopy | Characteristic amide and aromatic proton signals | Structural confirmation |

| Mass Spectrometry | Molecular ion peak at m/z 325 (M+H)+ | Molecular weight verification |

| HPLC | Single major peak at retention time consistent with reference | Purity assessment |

| IR Spectroscopy | Amide carbonyl stretch (~1650 cm^-1) | Functional group confirmation |

Summary Table: Key Preparation Data

| Aspect | Details |

|---|---|

| Starting Material | 2-Chloro-5-methyl-1,4-phenylenediamine |

| Acetoacetylating Agent | Acetoacetyl chloride |

| Solvent | Anhydrous dichloromethane or THF |

| Base | Triethylamine |

| Reaction Temperature | 0–5 °C (addition), then 20–40 °C |

| Reaction Time | 4–12 hours |

| Yield | 70–85% |

| Purity | ~95% post-purification |

| Purification Method | Recrystallization or chromatography |

| Analytical Confirmation | Melting point, NMR, MS, HPLC, IR |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N,N'-(2-Chloro-5-methyl-1,4-phenylene)bis(3-oxobutyramide) with high purity?

- Methodological Answer : Synthesis should prioritize controlled reaction conditions (e.g., temperature, solvent polarity) to minimize by-products. The presence of chloro and methyl substituents on the phenylene backbone may require inert atmospheres to prevent oxidation. Purification via recrystallization or column chromatography is critical, as evidenced by similar bis-amide compounds . Analytical techniques like HPLC or NMR (¹H/¹³C) must validate purity ≥95%, aligning with protocols for structurally related bis-amides .

Q. How can spectroscopic techniques distinguish structural isomers of this compound?

- Methodological Answer : Use a combination of:

- ¹H NMR : Chemical shifts for aromatic protons (chloro/methyl substitution patterns) and amide protons.

- FT-IR : Characteristic C=O stretching (~1650–1700 cm⁻¹) and N-H bending (~1550 cm⁻¹).

- Mass Spectrometry (HRMS) : Exact mass analysis to differentiate isomers with identical empirical formulas.

Cross-referencing with computational simulations (e.g., DFT) enhances accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Adhere to GHS guidelines for chlorinated aromatics:

- PPE : Lab coats, nitrile gloves, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Waste Disposal : Segregate halogenated waste as per EPA/OSHA standards . Advanced labs should implement the Chemical Hygiene Plan for risk mitigation .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

- Methodological Answer : Employ quantum chemical calculations (e.g., DFT, CASSCF) to model reaction intermediates and transition states. For example:

- Reaction Path Search : Identify energetically favorable routes for functionalizing the phenylene core.

- Solvent Effects : Use COSMO-RS to simulate solvent interactions and improve yield .

Experimental validation via kinetic studies (e.g., time-resolved spectroscopy) bridges computational predictions with empirical data .

Q. What experimental design strategies resolve contradictions in catalytic activity data for metal complexes of this ligand?

- Methodological Answer : Apply Design of Experiments (DoE) to isolate variables:

- Factors : Catalyst loading, temperature, ligand-to-metal ratio.

- Response Surface Methodology (RSM) : Statistically optimize conditions to address outliers.

Cross-correlate with X-ray crystallography to confirm coordination geometry and electronic effects .

Q. How do steric and electronic effects of the chloro-methyl substituents influence supramolecular assembly?

- Methodological Answer : Conduct crystallographic studies to analyze packing motifs. Compare with analogs lacking chloro/methyl groups (e.g., N,N'-(butane-1,4-diyl)bis(3-oxobutanamide)).

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O, halogen bonding).

- Thermogravimetry (TGA) : Assess thermal stability linked to molecular packing .

Data Analysis and Contradiction Management

Q. How to reconcile discrepancies in solubility data across different solvent systems?

- Methodological Answer :

- Phase Diagrams : Construct ternary plots (compound/solvent/anti-solvent) to map solubility limits.

- Hansen Solubility Parameters : Compare experimental vs. predicted values to identify outliers.

Contradictions often arise from impurities or polymorphic forms; use PXRD to confirm crystallinity .

Q. What advanced separation techniques improve isolation of degradation products?

- Methodological Answer :

- HPLC-MS/MS : Couple high-resolution separation with tandem MS for structural elucidation.

- Membrane Technologies : Explore nanofiltration to separate low-MW degradation by-products .

Tables for Key Methodological Comparisons

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。